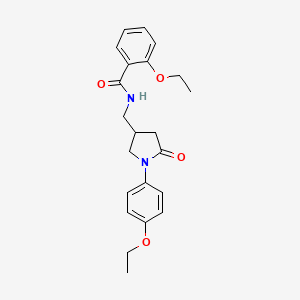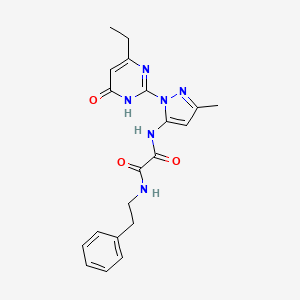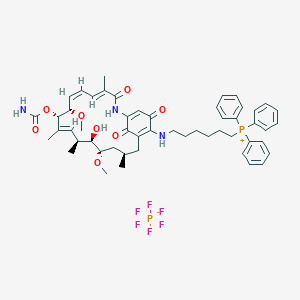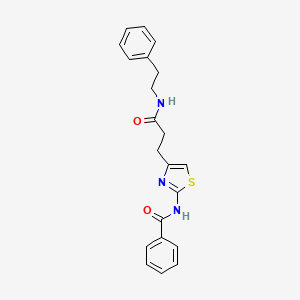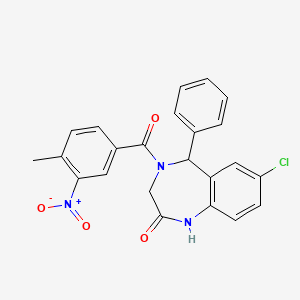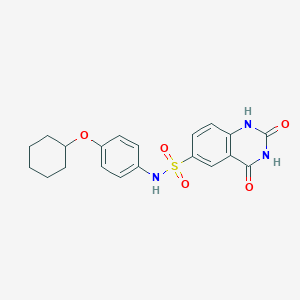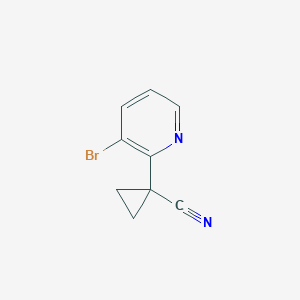
1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile is a chemical compound with the CAS Number: 1876944-81-8 . It has a molecular weight of 223.07 . The IUPAC name for this compound is 1-(3-bromopyridin-2-yl)cyclopropane-1-carbonitrile .
Molecular Structure Analysis
The InChI code for 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile is 1S/C9H7BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile is a solid or semi-solid or liquid or lump . It should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
a. Targeted Kinase Inhibitors: The cyclopropane ring in this compound can be modified to create kinase inhibitors. These inhibitors play a crucial role in cancer therapy by selectively blocking specific kinases involved in aberrant signaling pathways.
b. Anti-Inflammatory Agents: Researchers investigate derivatives of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory enzymes or modulate immune responses.
a. Cross-Coupling Reactions: 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile can participate in palladium-catalyzed cross-coupling reactions. These reactions allow chemists to form carbon-carbon bonds, enabling the synthesis of complex molecules.
b. Building Block for Heterocyclic Compounds: The pyridine ring in this compound provides a versatile starting point for constructing various heterocyclic structures. Researchers use it to create fused ring systems with diverse properties.
Material Science
While less explored, this compound has potential applications in material science:
a. Organic Semiconductors: Researchers investigate the electronic properties of derivatives of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile. These compounds may serve as organic semiconductors in optoelectronic devices.
b. Ligands for Coordination Chemistry: The nitrile group can act as a ligand in coordination complexes. Researchers explore its use in metal-organic frameworks (MOFs) and other materials.
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement associated with it is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1-(3-bromopyridin-2-yl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADYZSDMZMKJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

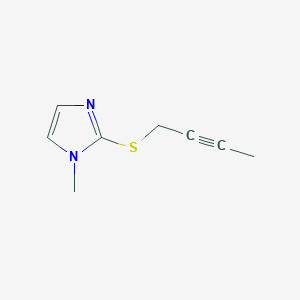
![4-[3-[(Trifluoroacetyl)amino]propyl]benzenesulfonyl chloride](/img/structure/B2561769.png)

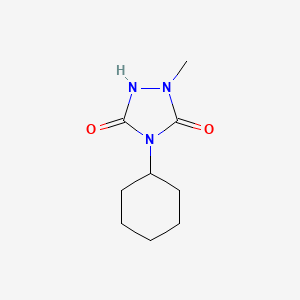
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2561772.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2561777.png)
![3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2561779.png)
